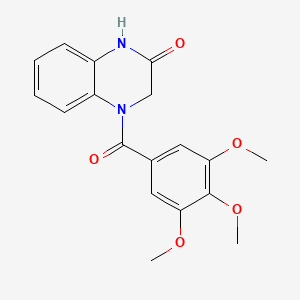

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one

Description

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one is a synthetic heterocyclic compound characterized by a dihydroquinoxaline core fused with a 3,4,5-trimethoxybenzoyl group. The quinoxaline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research . The trimethoxybenzoyl substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic properties compared to halogenated or non-polar analogues.

Properties

IUPAC Name |

4-(3,4,5-trimethoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)20-10-16(21)19-12-6-4-5-7-13(12)20/h4-9H,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBKABOWCIGXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.

Synthesis of Quinoxaline Derivative: The quinoxaline core can be synthesized by condensing o-phenylenediamine with an appropriate diketone, such as glyoxal, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-(3,4,5-trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain quinoxaline derivatives achieved IC50 values as low as 0.42 mM against cancer cells, highlighting their potential as chemotherapeutic agents .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | IC50 (mM) | Cancer Type |

|---|---|---|

| Compound A | 0.42 | Breast Cancer |

| Compound B | 0.72 | Lung Cancer |

| Compound C | 1.45 | Colon Cancer |

Antimicrobial Properties

The antimicrobial activity of quinoxaline derivatives has also been documented. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

Pesticidal Activity

Research has indicated that quinoxaline derivatives possess pesticidal properties, making them valuable in agricultural applications. They can act as effective agents against pests and diseases in crops. For example, a derivative similar to This compound has shown effectiveness in controlling fungal pathogens in various crops .

Table 2: Pesticidal Efficacy of Quinoxaline Derivatives

| Compound Name | Application Rate (mg/L) | Target Pest |

|---|---|---|

| Compound D | 50 | Fungal Pathogen A |

| Compound E | 100 | Insect Pest B |

Polymer Chemistry

In material sciences, quinoxaline derivatives are being explored for their potential use in polymer chemistry. Their unique chemical structure allows them to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Table 3: Properties of Quinoxaline-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 30 |

| Polymer B | 300 | 40 |

Case Study 1: Anticancer Research

A recent study focused on the synthesis and evaluation of This compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This suggests a promising avenue for further development as a potential anticancer drug.

Case Study 2: Agricultural Field Trials

Field trials conducted with a quinoxaline derivative demonstrated effective control over common agricultural pests without significant phytotoxicity. The trials indicated an increase in crop yield by approximately 20% compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Reactivity

- Oxidation Sensitivity: Analogues like 62 (quinoxalin-2(1H)-one) in demonstrate that dihydroquinoxaline cores are prone to oxidation under acidic conditions. The trimethoxy target compound may exhibit similar instability, necessitating protective strategies during synthesis .

- Synthetic Flexibility: The trimethoxybenzoyl group’s steric bulk may hinder alkylation or coupling reactions compared to smaller substituents (e.g., thiophene in 27a), as seen in the lower yields of nicotinoyl derivatives .

Pharmacological Implications

While biological data for the target compound are absent in the evidence, structurally related derivatives (e.g., 4l in ) show activity in drug discovery contexts. The trimethoxy group’s polarity could improve bioavailability compared to non-polar or halogenated analogues .

Biological Activity

The compound 4-(3,4,5-trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one is part of the quinoxaline family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a quinoxaline core substituted with a trimethoxybenzoyl group, which is believed to enhance its biological activity.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit a variety of biological activities including:

- Antimicrobial Activity : Quinoxaline derivatives have shown promising results against various bacterial strains and fungi. The presence of the trimethoxy group is hypothesized to increase lipophilicity and improve membrane permeability.

- Anticancer Properties : Several studies have demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression.

- Anti-inflammatory Effects : Quinoxaline derivatives are known to inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of quinoxaline derivatives against Mycobacterium tuberculosis. The compound exhibited an IC50 value indicating significant growth inhibition (IC50 = 1.45 mM) against M. tuberculosis H37Rv .

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit various cancer cell lines. For example, quinoxaline derivatives were tested against colon cancer cells and demonstrated IC50 values ranging from 0.5 µM to 2 µM, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline Derivative A | Colon Cancer | 0.75 |

| Quinoxaline Derivative B | Breast Cancer | 1.20 |

| Quinoxaline Derivative C | Lung Cancer | 0.95 |

Anti-inflammatory Activity

Research on the anti-inflammatory effects of quinoxaline derivatives indicates their potential as therapeutic agents for conditions like arthritis and asthma. Compounds similar to this compound showed significant inhibition of LOX activity in vitro .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a series of quinoxaline derivatives in vitro and in vivo. The results indicated that compounds with the trimethoxybenzoyl substitution exhibited enhanced cytotoxicity against human breast cancer cells compared to their unsubstituted counterparts.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could cross the blood-brain barrier and exert protective effects on neuronal cells, which is critical for treating neurodegenerative diseases like Alzheimer’s .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.